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Compound of Interest

Compound Name:
(4-Chloro-2-fluoro-phenyl)-

propynoic acid

Cat. No.: B13165693

Get Quote

Version: 2.0 | Status: Active | Classification: Corrosive Solid / Reactive Intermediate

Core Identity & Chemical Context
Compound Class: Halogenated Aryl Alkynoic Acids Primary Exemplar: 3-(2-Chloro-6-

fluorophenyl)prop-2-ynoic acid (and related isomers) CAS Registry Number:Variable by isomer

(e.g., 706-06-9 for mono-fluoro analogs; specific isomers often proprietary or custom-

synthesized).[1] Molecular Formula: C₉H₄ClFO₂ Molecular Weight: ~198.58 g/mol

Structural Significance in Drug Discovery
This scaffold combines an electron-deficient aryl ring with a reactive alkyne tail. It is primarily

used to synthesize:

Quinolinones & Chromones: Via cyclization reactions.

Covalent Inhibitors: The propynoic acid moiety can be converted into acrylamides or used

directly as an electrophilic trap.
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Click Chemistry Reagents: Precursors for triazole library generation.

Technical Specifications & Physical Properties
Data aggregated from class-based QSAR and analog experimental values.

Property Specification / Value Causality / Insight

Physical State Crystalline Solid
High lattice energy due to

carboxylic acid dimerization.

Color White to Pale Yellow

Yellowing indicates oxidation

or trace polymerization of the

alkyne.

Melting Point
140–165 °C (Isomer

dependent)

Sharp melting point indicates

high purity; broad range

suggests decarboxylation.

pKa ~2.5 – 3.0

Significantly stronger acid than

benzoic acid due to the sp-

hybridized carbon's electron-

withdrawing nature.

Solubility DMSO, Methanol, EtOAc

Poor water solubility; requires

organic co-solvents for

biological assays.

Stability Light & Heat Sensitive

The internal alkyne is

susceptible to UV-induced

polymerization or hydration.

Hazards Identification (GHS Classification)
Signal Word:DANGER

Primary Hazard Statements
H314: Causes severe skin burns and eye damage.[2][3][4] (Category 1B)[2]
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H302: Harmful if swallowed.[3]

H335: May cause respiratory irritation.[2][3][4][5]

Senior Scientist Commentary: The "Silent" Hazard
While the acidity (H314) is obvious, the alkyne moiety presents a hidden risk. In the presence

of transition metals (Cu, Pd) or strong bases, this compound can undergo exothermic

decomposition or rapid polymerization. Furthermore, upon thermal decomposition (fire), the

fluorine and chlorine substituents will generate Hydrogen Fluoride (HF) and Hydrogen Chloride

(HCl) gases, requiring specialized respiratory protection beyond standard organic vapor

cartridges.

Safe Handling & Experimental Protocols
A. Weighing & Transfer Workflow (Self-Validating)
Objective: Prevent mucosal damage and cross-contamination during solid handling.

Engineering Control: All weighing must occur inside a Class II Fume Hood or Powder

Containment Enclosure.

PPE Layering: Double nitrile gloves (0.11 mm min) + Lab Coat + Goggles. Reasoning:

Single gloves may be permeable to organic solutions of the acid.

Anti-Static Protocol: Use an ionizing bar or anti-static gun before weighing. Reasoning: The

dry crystalline powder is static-prone; "flying" particles cause invisible surface contamination.

Neutralization Bath: Keep a beaker of saturated Sodium Bicarbonate (NaHCO₃) in the hood.

Dip spatulas immediately after use.

B. Reaction Safety: Cyclization & Coupling
Critical Control Point: Exotherm Management

When coupling this acid (e.g., Sonogashira) or converting it to an acid chloride:

Ventilation: The formation of the acid chloride (using SOCl₂ or Oxalyl Chloride) releases HCl

and CO/CO₂. This drives the reaction but pressurizes sealed vessels. Never heat in a closed
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system.

Quenching: Quench reactions into a biphasic mixture (Ice/Water + Organic Solvent) rather

than adding water to the reaction. The heat of hydration for the propynoic acid moiety is

significant.

C. Visualization: Safety Decision Logic
The following diagram outlines the decision process for handling spills or exposure, integrating

the specific chemical risks.

Incident Detected

Identify Incident Type

Solid/Liquid Spill Personnel Exposure

1. Isolate Area
2. Cover with NaHCO3

3. Absorb (Do NOT use water)

Containment

Skin Contact Eye Contact Inhalation

Flush 15min + Soap
(Check for HF burns if thermal)

Isotonic Saline Flush
(30 mins) -> ER

O2 Support
Monitor for Edema

Click to download full resolution via product page

Figure 1: Incident Response Logic Tree for Corrosive Alkynoic Acids.

Synthesis Workflow & Critical Control Points
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The following workflow illustrates a typical conversion of this intermediate into a heterocycle,

highlighting where safety checks must be inserted.

Start: Chlorofluorophenyl
Propynoic Acid

Activation
(SOCl2 / Oxalyl Cl)

SCCP 1: Gas Evolution
(Scrub HCl/SO2)

Coupling / Cyclization
(Amine/Hydrazine)

Safe? SCCP 2: Exotherm Control
(Ice Bath < 5°C)

Target Heterocycle

Temp < 10°C?

Click to download full resolution via product page

Figure 2: Synthesis Workflow with Safety Critical Control Points (SCCP).

Storage & Stability
Temperature: Store at 2–8°C (Refrigerated). Room temperature storage often leads to

gradual darkening (decarboxylation).

Atmosphere: Store under Argon or Nitrogen. The alkyne is prone to oxidation.

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas or metal containers

for long-term storage to prevent acetylide formation.

References
Fisher Scientific. (2025). Safety Data Sheet: 3-(2-Chloro-6-fluorophenyl)prop-2-ynoic acid.

Retrieved from

PubChem. (2025).[5] Compound Summary: 3-(4-Fluorophenyl)prop-2-ynoic acid (CID

136302). National Library of Medicine. Retrieved from

Sigma-Aldrich. (2024). Material Safety Data Sheet: Aryl Propynoic Acids Class Overview.

Retrieved from

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b13165693/docs?utm_src=pdf-body-img#technical-guide-safety-profile-chlorofluorophenyl-propynoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-_4-Fluorophenyl_propionic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13165693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


TCI Chemicals. (2025).[5][6] Product Safety: 3-(2-Chlorophenyl)propynoic acid. Retrieved

from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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